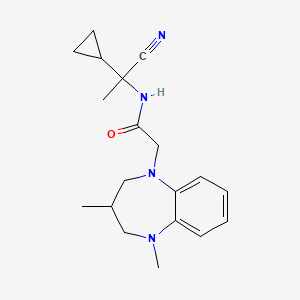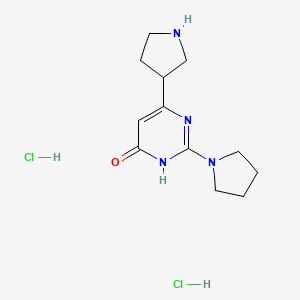
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C15H21N3O3S. It contains 15 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The exact arrangement of these atoms in space defines the compound’s molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. This compound, with the molecular formula C15H21N3O3S, has a molecular weight of 323.41. Other physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources .
Applications De Recherche Scientifique
Pharmacological Evaluation
Compounds with structures related to "(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone" have been evaluated for their pharmacological properties, such as their role as transient receptor potential vanilloid 4 (TRPV4) channel antagonists, which showed analgesic effects in animal models (Tsuno et al., 2017).
Metabolism and Excretion
Studies on related compounds have also explored their metabolism and excretion profiles in various species, which is crucial for understanding the pharmacokinetics and safety profile of potential drug candidates. For instance, the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans has been examined, revealing insights into the compound's absorption, metabolism, and elimination pathways (Sharma et al., 2012).
Molecular Interaction Studies
Further research into related compounds has focused on their molecular interactions with specific receptors, such as cannabinoid receptors. Understanding these interactions is essential for designing drugs with targeted actions and minimal off-target effects. For example, studies have characterized the molecular interaction of antagonists with the CB1 cannabinoid receptor, providing valuable information for drug design (Shim et al., 2002).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ensure safe use.
Orientations Futures
The future directions for research on this compound would depend on the results of current studies and the specific scientific questions being addressed. Given its use as a research compound, it may be involved in studies exploring new chemical reactions, synthesis methods, or biological applications .
Propriétés
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c19-15(13-1-5-16-6-2-13)18-9-7-17(8-10-18)14-3-11-22(20,21)12-4-14/h1-2,5-6,14H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZQRNLJWJRUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2613851.png)


![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2613859.png)
![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2613860.png)
![1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2613862.png)

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid](/img/structure/B2613865.png)


![3-(phenylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2613871.png)
![3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide](/img/structure/B2613872.png)
![2-[cyano(2-fluoro-5-methylphenyl)amino]-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B2613873.png)
![N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2613874.png)
